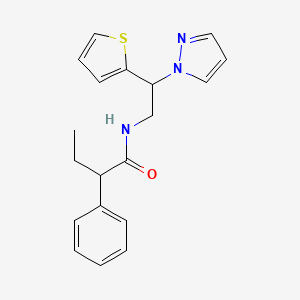

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

2-phenyl-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-2-16(15-8-4-3-5-9-15)19(23)20-14-17(18-10-6-13-24-18)22-12-7-11-21-22/h3-13,16-17H,2,14H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COADETHUDIDBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, thiophene moiety, and a phenylbutanamide backbone. Its molecular formula is , and it has been associated with various biological activities.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Anti-inflammatory

- Analgesic

- Antimicrobial

- Anticancer

- Neuroprotective

These activities are attributed to the compound's ability to interact with various biological targets, including enzymes and receptors.

- Anti-inflammatory Activity : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that derivatives can achieve up to 85% inhibition of these cytokines at specific concentrations .

- Analgesic Effects : In animal models, the compound demonstrated significant analgesic properties through mechanisms that may involve central nervous system pathways. The hot plate test indicated increased latency times, suggesting effective pain relief .

- Antimicrobial Activity : Certain derivatives have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Case Study 1: Analgesic Activity Evaluation

In a study evaluating the analgesic profile of various pyrazole derivatives, compounds were tested using the hot plate and acetic acid-induced writhing tests. The results indicated that specific derivatives exhibited notable analgesic effects compared to control groups .

| Compound | Hot Plate Latency (s) | Writhing Test (writhes/20 min) |

|---|---|---|

| Control | 5.0 | 30 |

| Compound A | 8.5 | 10 |

| Compound B | 7.0 | 15 |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of pyrazole derivatives assessed their efficacy against carrageenan-induced edema in rats. Results showed significant reduction in paw swelling, comparable to standard anti-inflammatory drugs like indomethacin .

| Treatment | Paw Swelling (mm) |

|---|---|

| Control | 12 |

| Indomethacin | 4 |

| Compound C | 6 |

Q & A

Q. What are the recommended synthetic routes for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized for high yield?

The synthesis typically involves multi-step reactions, including cyclization of pyrazole-thiophene intermediates and subsequent amidation. Key steps include:

- Cyclization of hydrazine derivatives with thiophene-containing ketones under acidic/basic conditions (e.g., HCl or KOH) to form the pyrazole-thiophene core .

- Amidation using activated esters (e.g., EDCI/HOBt) or coupling reagents to attach the phenylbutanamide moiety . Optimization strategies:

- Solvent selection (e.g., ethanol or DMF improves solubility and reaction rates) .

- Temperature control (e.g., 60–80°C for cyclization, room temperature for amidation) .

- Catalysts like iodine or tert-butyl hydroperoxide to enhance reaction efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of pyrazole and thiophene rings, with characteristic shifts for NH (δ 8–10 ppm) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing isomers .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer) of structurally similar compounds?

- Comparative Assays : Perform parallel in vitro testing against multiple targets (e.g., COX-2 for anti-inflammatory activity and topoisomerase II for anticancer activity) to identify selectivity .

- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate activity drivers .

- Meta-Analysis : Cross-reference pharmacokinetic data (e.g., bioavailability, half-life) to assess whether discrepancies arise from experimental design .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., 5-lipoxygenase) based on pyrazole-thiophene hydrogen bonding and hydrophobic contacts .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over time (e.g., RMSD < 2 Å indicates stable binding) .

- Free Energy Perturbation (FEP) : Quantify binding energy changes caused by substituent modifications (e.g., fluorination) .

Q. How does the presence of thiophene and pyrazole moieties influence the compound’s reactivity and pharmacological profile?

- Reactivity :

- Thiophene’s electron-rich structure facilitates electrophilic substitution (e.g., bromination for derivatization) .

- Pyrazole acts as a hydrogen bond donor/acceptor, enhancing interactions with catalytic residues in enzymes .

- Pharmacology :

- Thiophene improves membrane permeability due to lipophilicity (logP ~3.5) .

- Pyrazole modulates selectivity for kinase targets (e.g., JAK2 inhibition in anticancer studies) .

Q. What strategies are recommended for optimizing crystallization conditions to obtain high-quality X-ray diffraction data?

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal size .

- Temperature Gradients : Gradual cooling (e.g., 4°C/day) reduces lattice defects .

- SHELX Refinement : Employ SHELXL for structure solution, leveraging its robust handling of twinned data and anisotropic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.